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Welcome to the technical support center for researchers, scientists, and drug development

professionals working with Cereblon (CRBN) ligands for targeted protein degradation. This

guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed

protocols to help you address common challenges, particularly the minimization of unintended

neosubstrate degradation.

Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CRBN ligands like thalidomide and its analogs?

A1: The main off-target effects of thalidomide-based ligands (including those in PROTACs)

stem from their inherent "molecular glue" activity.[1] When bound to CRBN, these ligands can

recruit and induce the degradation of endogenous proteins known as "neosubstrates," which

are not the intended target of the PROTAC.[1][2] This can lead to unintended biological

consequences and toxicity.[1]

Well-characterized neosubstrates of the CRBN-IMiD complex include:

Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators in

lymphocyte development.[1][3] Their degradation is linked to the immunomodulatory effects

of these drugs.[1][4]
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Casein Kinase 1α (CK1α): Degradation of CK1α is specifically associated with lenalidomide

and is implicated in its therapeutic effects in certain hematological malignancies.[1][3]

GSPT1: This translation termination factor is a neosubstrate of certain molecular glues like

CC-885 and its degradation shows potent antiproliferative activity.[2][5]

SALL4: This transcription factor is a known neosubstrate whose degradation is linked to the

teratogenic effects of thalidomide.[1]

Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by

pomalidomide-based PROTACs, raising concerns about potential side effects.[1][6]

Q2: My PROTAC is causing significant degradation of known neosubstrates like IKZF1. How

can I improve its selectivity?

A2: Improving selectivity involves redesigning the PROTAC to favor the formation of a

productive ternary complex with the intended target protein of interest (POI) over endogenous

neosubstrates. Key strategies include:

CRBN Ligand Modification: Minor structural changes to the CRBN ligand can dramatically

alter neosubstrate selectivity.[7][8] For example, modifications to the phthalimide ring of

pomalidomide can reduce off-target ZF protein degradation.[6] Consider exploring novel

CRBN ligands, such as "cyclimids" or achiral phenyl dihydrouracil (PDHU) ligands, which

have shown improved selectivity profiles.[7][8][9]

Linker Optimization: The linker's length, composition, and attachment point to the CRBN

ligand are critical.[1][7] Optimizing the linker can favor a conformation that is productive for

the POI-PROTAC-CRBN complex while disfavoring interactions with neosubstrates.[1][10]

For instance, attaching the linker at position 5 of the phthalimide unit has been shown to

reduce IKZF1 degradation.[10]

Varying the Exit Vector: The position from which the linker extends from the CRBN ligand

(the "exit vector") influences the orientation of the recruited E3 ligase relative to the target.

PROTACs with an arylamine exit vector from pomalidomide, for example, have been shown

to induce greater off-target zinc finger degradation.[6]
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Q3: I am not observing any degradation of my target protein. What are the common causes

and how can I troubleshoot this?

A3: Lack of target degradation is a common issue with several potential causes. A systematic

approach is needed for troubleshooting.[11]

Confirm Target Engagement: First, verify that your PROTAC can enter the cell and bind to

both the target protein and CRBN. Use cell-based target engagement assays like

NanoBRET™ or Cellular Thermal Shift Assay (CETSA).[12][13][14]

Assess Ternary Complex Formation: Successful degradation requires the formation of a

stable ternary complex (POI-PROTAC-CRBN).[13] This can be assessed using techniques

like co-immunoprecipitation (Co-IP) or proximity-based assays like TR-FRET.[11][15] If no

complex is formed, linker redesign is often the best solution.[11]

Check for E3 Ligase and Proteasome Functionality:

E3 Ligase Expression: Ensure the cell line expresses sufficient levels of CRBN.[11][13]

This can be checked via Western Blot or qPCR.

Proteasome Activity: Confirm the degradation is proteasome-dependent. Co-treat cells

with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels

indicates the pathway is active.[13]

Evaluate Compound Properties: Poor cellular permeability or rapid metabolic degradation

can prevent the PROTAC from reaching its target. Intracellular concentrations can be

measured using LC-MS/MS.[13]

Q4: My dose-response curve shows a "hook effect." What does this mean and how should I

proceed?

A4: The "hook effect" is characterized by a bell-shaped dose-response curve, where the

efficacy of the degrader decreases at higher concentrations.[11] This occurs because high

concentrations of the PROTAC favor the formation of binary complexes (PROTAC-Target or

PROTAC-CRBN) over the productive ternary complex required for degradation.[11] The

solution is to identify the optimal concentration at the peak of the curve and use that for

subsequent experiments, rather than simply using the highest possible concentration.[11][13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://pubmed.ncbi.nlm.nih.gov/36764756/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://worldwide.promega.com/resources/protocols/technical-manuals/500/nanobret-te-intracellular-e3-ligase-crbn-and-vhl-protocol-tm626/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_CRBN_Ligands_Evaluating_Thalidomide_Piperazine_PEG2_NH2_in_the_Landscape_of_Targeted_Protein_Degradation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guides
Problem 1: High Levels of Off-Target Neosubstrate
Degradation

Potential Cause Troubleshooting Steps

Non-selective CRBN Ligand

1. Profile Neosubstrates: Use targeted

proteomics or Western Blot to quantify the

degradation of known neosubstrates (IKZF1,

IKZF3, GSPT1, etc.).[1][16] 2. Synthesize a

Negative Control: Create a PROTAC with an

inactive enantiomer of the POI ligand. If

neosubstrate degradation persists, it is

mediated by the CRBN ligand.[1] 3. Redesign

the CRBN Ligand: Synthesize and test analogs

with modifications on the phthalimide ring or

explore entirely new CRBN binder scaffolds.[6]

[17]

Suboptimal Linker

1. Vary Linker Attachment Point: Synthesize

PROTACs with the linker attached to different

positions on the CRBN ligand.[10] 2. Modify

Linker Length and Composition: Test a matrix of

linkers with varying lengths and chemical

properties (e.g., PEG, alkyl chains) to alter the

geometry of the ternary complex.[1]

Problem 2: Unexpected Cellular Toxicity
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Potential Cause Troubleshooting Steps

Off-Target Neosubstrate Degradation

1. Identify Off-Targets: Perform unbiased

proteomics (e.g., TMT-MS) to identify all

proteins degraded by your PROTAC. 2.

Evaluate Function of Off-Targets: Research the

biological roles of the identified off-target

proteins. Degradation of essential proteins is a

likely cause of toxicity.[1]

On-Target Toxicity

1. CRISPR Knockout: Use CRISPR-Cas9 to

knock out the intended target protein. If toxicity

is eliminated in the knockout cells upon

PROTAC treatment, the toxicity is on-target.[1]

2. Titrate Dose: Lower the PROTAC

concentration to a level that maintains target

degradation but minimizes toxicity.

Data Presentation
Table 1: Comparative Degradation Profile of BRD4-
Targeting PROTACs
This table illustrates hypothetical data for newly designed PROTACs (ND-1, ND-2) compared to

a reference compound (dBET1), showing how modifications can improve selectivity.

Compound
BRD4 DC₅₀

(nM)

BRD4 Dₘₐₓ

(%)

IKZF1 DC₅₀

(nM)

IKZF1 Dₘₐₓ

(%)

Selectivity

(IKZF1/BRD

4)

dBET1

(Reference)
5 95 50 85 10x

ND-1 (New

Linker)
8 92 550 60 69x

ND-2 (New

CRBN

Ligand)

12 90 > 1000 < 20 > 83x
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DC₅₀: Concentration of the compound that induces 50% degradation of the target protein.

[18]

Dₘₐₓ: Maximal level of degradation observed.[19]

Table 2: Effect of Linker Attachment Point on Stability
and Neosubstrate Degradation
This table summarizes hypothetical stability and degradation data for pomalidomide-based

linkers, based on findings that the attachment point is critical.[10]

Compound ID

Linker

Attachment

Point

Linker Type
Half-life (pH

7.4, hours)

IKZF1

Degradation at

1µM (%)

POM-4-Amide
Phthalimide

Position 4
Amide 12 85

POM-5-Amide
Phthalimide

Position 5
Amide 15 30

POM-4-Ether
Phthalimide

Position 4
Ether > 72 45

POM-5-Ether
Phthalimide

Position 5
Ether > 72 < 10

Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Analysis
This protocol is used to quantify the levels of a target protein and known neosubstrates

following treatment with a degrader.[11]

Cell Seeding and Treatment: Seed cells (e.g., MM.1S, HEK293) in 6-well plates and allow

them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or

vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[18]
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Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold

lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for

15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a

BCA protein assay kit.

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add

Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto

an SDS-PAGE gel and run until adequate separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against the target protein, a neosubstrate

(e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature. .

Detection and Analysis: Wash the membrane three times with TBST. Add an enhanced

chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence

imaging system. Quantify band intensity using software like ImageJ. Normalize the protein of

interest signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary
Complex Formation
This protocol is the gold standard for confirming the formation of the POI-PROTAC-CRBN

ternary complex.[11]
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Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC, a

negative control PROTAC, and a vehicle control for a short duration (e.g., 2-4 hours). Lyse

the cells in a non-denaturing IP lysis buffer.

Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1

hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation:

To the pre-cleared lysate, add an antibody against either CRBN or the target protein. As a

control, add a non-specific IgG antibody to a separate aliquot.

Incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer

to remove non-specifically bound proteins.

Elution and Analysis: Elute the protein complexes from the beads by adding 1x Laemmli

sample buffer and boiling for 5-10 minutes. Analyze the input and immunoprecipitated

samples by Western Blot, probing for the target protein, CRBN, and other complex

components. An increased association between the target and CRBN in the PROTAC-

treated sample confirms ternary complex formation.

Protocol 3: NanoBRET™ Assay for Cellular Target
Engagement
This assay measures the binding of a compound to CRBN in living cells, which is a critical first

step in verifying its mechanism of action.[12][14]

Cell Preparation: Transfect HEK293 cells with a plasmid encoding for NanoLuc® luciferase-

tagged CRBN. Plate the transfected cells in a 96-well or 384-well white assay plate and

incubate for 24 hours.

Tracer Addition: Prepare the BODIPY™-lenalidomide tracer in Opti-MEM® I Reduced Serum

Medium. Add the tracer to the cells at its predetermined optimal concentration.
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Compound Addition: Immediately add the test compounds (CRBN ligands or PROTACs) at

various concentrations to the wells. Include a vehicle control (DMSO).

Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours to allow binding to reach

equilibrium.

Detection:

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

Add the substrate to all wells.

Read the plate on a luminometer equipped with filters for NanoLuc® donor emission

(~460nm) and the BODIPY™ acceptor emission (~590nm).

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor

signal. A decrease in the BRET signal upon addition of the test compound indicates

competitive displacement of the tracer and engagement with CRBN. Plot the data to

determine the IC₅₀ value.

Visualizations
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Mechanism of Action

PROTAC
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Caption: CRBN-based PROTACs form a ternary complex to induce poly-ubiquitination and

degradation of a target protein.
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Troubleshooting Workflow: No Target Degradation

No Degradation Observed
in Western Blot

Is PROTAC cell permeable
and stable?

Does PROTAC engage
POI and CRBN in cells?

  Yes

Action: Check physicochemical
properties (LC-MS/MS).

No

Is a ternary complex
formed?

  Yes

Action: Redesign POI or
CRBN ligand.

No

Is the Ubiquitin-Proteasome
System (UPS) functional?

  Yes

Action: Redesign linker
(length, composition).

No

Action: Check CRBN expression.
Use proteasome inhibitor control.

No

Degradation Achieved

  Yes

Click to download full resolution via product page

Caption: A step-by-step workflow for troubleshooting low or no target protein degradation.[11]
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Strategies to Minimize Neosubstrate Degradation

Goal:
Selective POI Degradation

Problem:
Off-Target Neosubstrate

Degradation (e.g., IKZF1)
Rational PROTAC Design

1. Modify CRBN Ligand
- Alter phthalimide core

- Use novel scaffolds (e.g., cyclimids)

2. Optimize Linker
- Vary length & rigidity

- Change attachment point

3. Change Exit Vector
- Avoid conformations that

 a. favor neosubstrate binding

Click to download full resolution via product page

Caption: Key design strategies to enhance selectivity and minimize off-target neosubstrate

effects.[1][8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC
[pmc.ncbi.nlm.nih.gov]

3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the
development of protein degraders - Chemical Society Reviews (RSC Publishing)
DOI:10.1039/D2CS00116K [pubs.rsc.org]

4. Induced protein degradation for therapeutics: past, present, and future - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b2608549?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Off_Target_Effects_of_Thalidomide_Based_PROTACs.pdf
https://www.biorxiv.org/content/10.1101/2023.04.22.537935v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591746/
https://www.benchchem.com/product/b2608549?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Off_Target_Effects_of_Thalidomide_Based_PROTACs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912861/
https://pubs.rsc.org/en/content/articlehtml/2022/cs/d2cs00116k
https://pubs.rsc.org/en/content/articlehtml/2022/cs/d2cs00116k
https://pubs.rsc.org/en/content/articlehtml/2022/cs/d2cs00116k
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC
[pmc.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

9. Development of partial PROTAC libraries and new E3 ligase ligands to accelerate
PROTAC advancement - American Chemical Society [acs.digitellinc.com]

10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of
Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

11. benchchem.com [benchchem.com]

12. Advancing targeted protein degrader discovery by measuring cereblon engagement in
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

14. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual
[worldwide.promega.com]

15. benchchem.com [benchchem.com]

16. 標的タンパク質分解（TPD）関連サービス [promega.jp]

17. PROTAC Design - CRBN Ligand Modification [bocsci.com]

18. resources.bio-techne.com [resources.bio-techne.com]

19. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Support Center: Minimizing Neosubstrate
Degradation with CRBN Ligands]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2608549#minimizing-neosubstrate-degradation-with-
crbn-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/publication/315719618_Protein_Degradation_via_CRL4CRBN_Ubiquitin_Ligase_Discovery_and_Structure-Activity_Relationships_of_Novel_Glutarimide_Analogs_That_Promote_Degradation_of_Aiolos_andor_GSPT1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10913580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12136240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12136240/
https://www.biorxiv.org/content/10.1101/2023.04.22.537935v1.full-text
https://acs.digitellinc.com/p/s/development-of-partial-protac-libraries-and-new-e3-ligase-ligands-to-accelerate-protac-advancement-620148
https://acs.digitellinc.com/p/s/development-of-partial-protac-libraries-and-new-e3-ligase-ligands-to-accelerate-protac-advancement-620148
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591746/
https://www.benchchem.com/pdf/Technical_Support_Center_Overcoming_Resistance_to_E3_Ligase_Based_Degraders.pdf
https://pubmed.ncbi.nlm.nih.gov/36764756/
https://pubmed.ncbi.nlm.nih.gov/36764756/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Guide_for_APN_C3_NH_Boc_Mediated_Protein_Degradation.pdf
https://worldwide.promega.com/resources/protocols/technical-manuals/500/nanobret-te-intracellular-e3-ligase-crbn-and-vhl-protocol-tm626/
https://worldwide.promega.com/resources/protocols/technical-manuals/500/nanobret-te-intracellular-e3-ligase-crbn-and-vhl-protocol-tm626/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_CRBN_Ligands_Evaluating_Thalidomide_Piperazine_PEG2_NH2_in_the_Landscape_of_Targeted_Protein_Degradation.pdf
https://www.promega.jp/custom-solutions/tailored-solutions/targeted-protein-degradation-services/
https://www.bocsci.com/blog/protacs-design-strategy-crbn-ligand-modification/
https://resources.bio-techne.com/bio-techne-assets/docs/literature/an_simple-western-profiling-of-protacs.pdf
https://www.benchchem.com/pdf/Experimental_Applications_of_CRBN_Based_PROTACs_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b2608549#minimizing-neosubstrate-degradation-with-crbn-ligands
https://www.benchchem.com/product/b2608549#minimizing-neosubstrate-degradation-with-crbn-ligands
https://www.benchchem.com/product/b2608549#minimizing-neosubstrate-degradation-with-crbn-ligands
https://www.benchchem.com/product/b2608549#minimizing-neosubstrate-degradation-with-crbn-ligands
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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